A Technical Guide to the Ago-Allosteric Modulation of FFAR1 by Fasiglifam
A Technical Guide to the Ago-Allosteric Modulation of FFAR1 by Fasiglifam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasiglifam (TAK-875) is a potent and selective agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] It functions as an ago-allosteric modulator, enhancing glucose-dependent insulin secretion from pancreatic β-cells by acting cooperatively with endogenous free fatty acids (FFAs).[3][4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of Fasiglifam, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways. While Fasiglifam showed promise in clinical trials for the treatment of type 2 diabetes, its development was terminated due to concerns of drug-induced liver injury (DILI).[2][5][6][8] Understanding its mechanism of action remains crucial for the development of safer, next-generation GPR40 agonists.
Mechanism of Action: Ago-Allosteric Modulation of FFAR1
Fasiglifam is not a direct, orthosteric agonist of FFAR1 but rather an ago-allosteric modulator.[3][4][5][6][7] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as long-chain fatty acids. Upon binding, Fasiglifam induces a conformational change in the receptor that enhances the signaling efficacy of the endogenous FFAs.[4][5][6] This cooperative binding and activation lead to a more potent and sustained downstream signaling cascade, ultimately resulting in amplified glucose-stimulated insulin secretion (GSIS).[3][4][6] Fasiglifam itself exhibits partial agonist activity, but its primary therapeutic effect is derived from its synergistic interaction with circulating FFAs.[4][5][6]
Signaling Pathway
The activation of FFAR1 by Fasiglifam and FFAs initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
IP3/Ca2+ Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9]
-
DAG/PKC Pathway: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9]
The combined effects of increased intracellular Ca2+ and PKC activation lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[9]
Caption: Signaling pathway of Fasiglifam-mediated ago-allosteric modulation of FFAR1.
Quantitative Data
The following tables summarize key quantitative data for Fasiglifam.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Species | Cell Line | Value | Reference |
| EC50 (GPR40 Activation) | Human | CHO | 72 nM | [1][2] |
| EC50 (Intracellular IP Production) | Human | CHO-hGPR40 | 72 nM | [10] |
| Ki (GPR40 Binding) | Human | - | 38 nM | [11] |
| Ki (GPR40 Binding) | Rat | - | 140 nM | [11] |
Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |
| 25 mg | 1030 ± 230 | 3.0 | 16800 ± 3400 | ~24 | [3] |
| 50 mg | 1860 ± 420 | 3.0 | 32100 ± 6800 | ~24 | [3] |
| 100 mg | 3140 ± 710 | 3.5 | 61300 ± 13200 | ~24 | [3] |
Table 3: Clinical Trial Liver Safety Data (Phase III)
| Parameter | Fasiglifam (25 mg & 50 mg) | Placebo/Active Control | Reference |
| Incidence of ALT > 3x ULN | 3% - 6% | ~0.5% - 0.8% | [5][6] |
| Adjudicated DILI (highly likely/probable) | 0.64% | 0.06% | [4] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
Caption: Workflow for a calcium mobilization assay to assess Fasiglifam activity.
Detailed Methodology:
-
Cell Culture: GPR40-expressing cells (e.g., CHO-hGPR40) are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of Fasiglifam or control compounds.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is used to determine the agonist activity. Dose-response curves are generated to calculate the EC50 value.
In Vitro Insulin Secretion Assay
This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to GPR40 activation.
Caption: Workflow for an in vitro insulin secretion assay.
Detailed Methodology:
-
Cell Culture: Pancreatic β-cells (e.g., MIN6 cells or isolated primary islets) are seeded in multi-well plates and cultured to the desired confluency.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing high glucose (e.g., 16.7 mM) and the test compounds (Fasiglifam, with or without FFAs).
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Quantification: The supernatant is collected, and the insulin concentration is measured using a commercially available ELISA kit. Data is often normalized to the total protein or DNA content of the cells in each well.
Conclusion
Fasiglifam represents a significant advancement in the understanding of FFAR1 pharmacology, demonstrating the therapeutic potential of ago-allosteric modulation for type 2 diabetes. Its mechanism, involving the potentiation of endogenous FFA signaling to enhance glucose-dependent insulin secretion, offered a promising approach with a reduced risk of hypoglycemia. However, the emergence of liver toxicity in late-stage clinical trials ultimately led to the discontinuation of its development. The data and protocols presented in this guide serve as a valuable resource for the scientific community, aiding in the continued exploration of FFAR1 as a therapeutic target and the design of safer and more effective GPR40 agonists. A thorough understanding of the structure-activity and structure-toxicity relationships of compounds like Fasiglifam will be paramount in overcoming the challenges that have hindered the clinical success of this drug class.
References
- 1. benchchem.com [benchchem.com]
- 2. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience [ouci.dntb.gov.ua]
- 4. Determination of fasiglifam-induced liver toxicity: Insights from the data monitoring committee of the fasiglifam clinical trials program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
